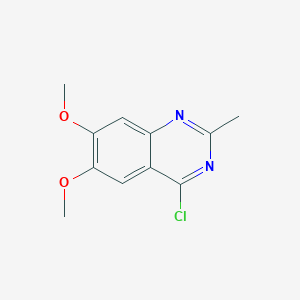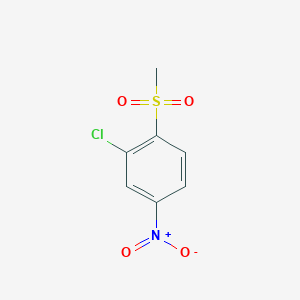
Benzamide, N-(3-aminopropyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-aminopropyl)-4-nitro- is an organic compound belonging to the class of amides. It is a white crystalline solid with a melting point of 56-58°C and a molecular weight of 143.14 g/mol. It is soluble in water, ethanol, and other polar solvents. Benzamide is used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Agents : Benzamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed broad-spectrum activity against various microorganisms and drug-resistant isolates, highlighting their potential as antimicrobial agents (Ertan et al., 2007). Another study focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which were synthesized and screened for in vitro antibacterial and antifungal activities, as well as for their antiproliferative activity against various cancer cell lines, indicating their promise as antitumor agents (Kumar et al., 2012).
Inhibitors of Carbonic Anhydrase and Other Enzymes : Compounds derived from benzamide, such as acridine and bis acridine sulfonamides, have been investigated for their inhibitory activity against carbonic anhydrase isoforms. These studies reveal the potential therapeutic applications of benzamide derivatives in treating diseases where carbonic anhydrase is implicated (Ulus et al., 2013).
Molecular Structure Analysis and Crystallography : The crystal structure analysis of benzamide derivatives like 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into their chemical properties and potential applications in materials science. Such analyses help in understanding the molecular interactions and stability of these compounds (Saeed et al., 2008).
Chemical Synthesis and Material Science
Catalysis and Chemical Reactions : Studies on the dimerization of aminoquinoline benzamides promoted by cobalt illustrate the role of benzamide derivatives in facilitating specific chemical reactions. This research contributes to the development of new synthetic pathways and catalysts in organic chemistry (Grigorjeva & Daugulis, 2015).
Polymer Synthesis : Research into the chain-growth polycondensation of aramides, including derivatives of benzamide, has led to the synthesis of polymers with defined molecular weights and low polydispersity. These findings open up new possibilities in the fabrication of advanced materials with precise properties (Yokozawa et al., 2002).
Propriétés
IUPAC Name |
N-(3-aminopropyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRBBFUSUAQOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442778 |
Source


|
| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(3-aminopropyl)-4-nitro- | |
CAS RN |
88342-18-1 |
Source


|
| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)



